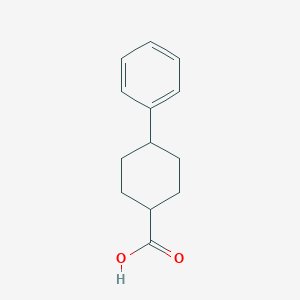

4-Phenylcyclohexanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401926. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYSTPDYCASVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10996445 | |

| Record name | 4-Phenylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10996445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7494-76-0 | |

| Record name | 7494-76-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10996445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenyl-cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of trans-4-Phenylcyclohexanecarboxylic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the principal synthetic routes for obtaining trans-4-phenylcyclohexanecarboxylic acid, a key intermediate in the development of liquid crystals and various pharmaceuticals. It details experimental protocols, presents comparative data, and illustrates reaction workflows to facilitate practical application in a research and development setting.

Overview of Synthetic Strategies

The synthesis of trans-4-phenylcyclohexanecarboxylic acid can be approached through several distinct chemical pathways. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical purity requirements. The three primary strategies discussed in this guide are:

-

Friedel-Crafts Reaction: Alkylation of benzene with a substituted cyclohexanecarboxylate, followed by in-situ isomerization.

-

Multi-step Synthesis from Cyclohexene: A sequential approach involving Friedel-Crafts acylation, followed by oxidation.

-

Catalytic Hydrogenation: The direct reduction of a substituted benzoic acid, which requires careful control of stereochemistry.

The following diagram illustrates the relationship between these core strategies and their primary starting materials.

An In-depth Technical Guide to the Synthesis of cis-4-Phenylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways for cis-4-phenylcyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The document outlines the core methodologies, presents quantitative data for comparison, and includes detailed experimental protocols. Visual diagrams are provided to illustrate the key reaction pathways.

Core Synthetic Strategies

The synthesis of cis-4-phenylcyclohexanecarboxylic acid presents a stereochemical challenge, as the trans isomer is often the thermodynamically more stable product. The primary strategies for obtaining the cis isomer involve either stereoselective synthesis, where the desired stereochemistry is established and maintained throughout the reaction sequence, or the separation of a mixture of cis and trans isomers.

Two main synthetic routes have been identified from the literature:

-

Friedel-Crafts Alkylation followed by Isomer Separation: This classic approach involves the reaction of a cyclohexene derivative with benzene in the presence of a Lewis acid catalyst. This method typically yields a mixture of cis and trans isomers, which then require separation.

-

Diels-Alder Reaction followed by Hydrogenation: A more stereocontrolled approach utilizes the Diels-Alder reaction to form a cis-configured cyclohexene precursor. Subsequent selective hydrogenation of the double bond can yield the desired cis-4-phenylcyclohexanecarboxylic acid.

Data Presentation: Comparison of Synthetic Routes

| Route | Key Reaction | Starting Materials | Reagents | Typical Yield (cis-isomer) | Purity | Key Considerations |

| 1 | Friedel-Crafts Alkylation | 4-Hydroxycyclohexanecarboxylic acid, Benzene | AlCl₃ | Mixture of isomers | Requires purification | Lewis acid can promote isomerization to the trans form. Separation of isomers can be challenging. |

| 2 | Diels-Alder Reaction | Phenyl-substituted diene, Dienophile (e.g., maleic anhydride) | - | Good to excellent | High | Stereospecific reaction ensures cis configuration. Requires a suitable phenyl-substituted diene. |

Experimental Protocols

Route 1: Friedel-Crafts Alkylation (Illustrative Protocol for Isomer Mixture)

This protocol is adapted from methodologies that produce a mixture of cis and trans isomers. The subsequent separation of the cis isomer would require techniques such as fractional crystallization or chromatography, which are highly dependent on the specific experimental outcomes.

Step 1: Synthesis of 4-Phenylcyclohexanecarboxylic Acid (Isomer Mixture)

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an excess of dry benzene, add a solution of 4-hydroxycyclohexanecarboxylic acid in benzene dropwise at a controlled temperature.

-

After the addition is complete, continue stirring the reaction mixture at a slightly elevated temperature for several hours to ensure complete reaction.

-

Cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a crude mixture of cis- and trans-4-phenylcyclohexanecarboxylic acid.

Step 2: Isomer Separation

The separation of the cis and trans isomers can be achieved by fractional crystallization from a suitable solvent system (e.g., ethanol-water or toluene). The difference in solubility between the two isomers allows for the selective precipitation of one isomer. Alternatively, column chromatography on silica gel can be employed for a more efficient separation.

Route 2: Diels-Alder Reaction (Proposed Protocol)

This proposed route leverages the stereospecificity of the Diels-Alder reaction to establish the cis configuration.

Step 1: Diels-Alder Reaction

-

In a suitable high-boiling solvent, react a phenyl-substituted 1,3-diene (e.g., 1-phenyl-1,3-butadiene) with a dienophile such as maleic anhydride. The reaction is typically carried out at elevated temperatures.

-

The [4+2] cycloaddition will yield a cis-4-phenyl-cyclohexene-1,2-dicarboxylic anhydride.

-

Cool the reaction mixture to allow the product to crystallize. The crude product can be purified by recrystallization.

Step 2: Hydrolysis of the Anhydride

-

Hydrolyze the resulting anhydride by heating with water, which will open the anhydride ring to form the corresponding cis-dicarboxylic acid.

Step 3: Selective Monodecarboxylation and Hydrogenation

-

The conversion of the cis-dicarboxylic acid to the target cis-monocarboxylic acid and the saturation of the cyclohexene ring would require further synthetic steps. A possible approach involves selective monodecarboxylation followed by catalytic hydrogenation. The choice of catalyst for the hydrogenation step is crucial to avoid isomerization to the trans product.

Mandatory Visualization

Logical Flow of the Diels-Alder Synthesis Route

Caption: Proposed synthetic pathway via Diels-Alder reaction.

Experimental Workflow for Friedel-Crafts Route

Caption: Workflow for the Friedel-Crafts synthesis and isomer separation.

An In-depth Technical Guide to the Characterization of 4-Phenylcyclohexanecarboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the cis and trans isomers of 4-phenylcyclohexanecarboxylic acid. This document details their synthesis, separation, and physicochemical and spectroscopic properties, presenting a comparative analysis to aid in their identification and utilization in research and development.

Synthesis of Isomers

The synthesis of this compound isomers can be approached through various methods, with the resulting isomeric ratio often dependent on the chosen synthetic route and reaction conditions.

Synthesis of trans-4-Phenylcyclohexanecarboxylic Acid

A common method for the synthesis of the trans isomer is through a Friedel-Crafts reaction. This approach involves the reaction of a 4-hydroxycyclohexanecarboxylic acid derivative with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The use of a Lewis acid in excess can also promote the isomerization of any co-produced cis isomer to the more thermodynamically stable trans isomer.[1]

Experimental Protocol: Friedel-Crafts Alkylation

-

To a stirred suspension of anhydrous aluminum chloride in benzene at a controlled temperature, a solution of methyl 4-hydroxycyclohexanecarboxylate in benzene is added dropwise.

-

The reaction mixture is then heated and stirred for a specified period to ensure the completion of the reaction and to facilitate the isomerization to the trans product.

-

The reaction is quenched by pouring the mixture into ice-water.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., benzene).

-

The combined organic layers are washed, dried over an anhydrous drying agent (e.g., magnesium sulfate), and concentrated under reduced pressure.

-

The resulting crude product, primarily the methyl ester of the trans isomer, is then hydrolyzed to the carboxylic acid.

-

The final product, trans-4-phenylcyclohexanecarboxylic acid, can be purified by distillation under reduced pressure or recrystallization.[1]

Caption: Synthesis of the trans isomer via Friedel-Crafts reaction.

Synthesis of cis-4-Phenylcyclohexanecarboxylic Acid

The synthesis of the cis isomer often involves the catalytic hydrogenation of an aromatic precursor, such as 4-phenylbenzoic acid. The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions. Under certain conditions, hydrogenation can favor the formation of the cis isomer.

Experimental Protocol: Catalytic Hydrogenation

-

4-Phenylbenzoic acid is dissolved in a suitable solvent (e.g., a mixture of 1,4-dioxane and water) in a high-pressure reactor.[2][3]

-

A ruthenium-based catalyst, such as ruthenium on carbon (Ru/C), is added to the solution.[2][3]

-

The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen to a specific pressure.

-

The reaction mixture is heated and stirred for a designated period until the uptake of hydrogen ceases.

-

After cooling and depressurizing the reactor, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude product, which will likely be a mixture of cis and trans isomers.

-

The cis isomer is then separated from the trans isomer using methods described in the following section.

References

4-phenylcyclohexanecarboxylic acid solubility in organic solvents

An in-depth search of scientific literature and chemical databases did not yield specific quantitative solubility data for 4-phenylcyclohexanecarboxylic acid across a range of organic solvents. While physicochemical properties are available, tabulated values (e.g., in g/100 mL or mol/L) are not present in readily accessible public domain resources.

Consequently, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. It includes a qualitative assessment of its expected solubility based on its molecular structure and a detailed, general experimental protocol for quantitative measurement.

Physicochemical Properties and Predicted Solubility Profile

This compound (Molar Mass: 204.26 g/mol ) is a bifunctional molecule, possessing a large, non-polar moiety (the phenyl and cyclohexyl rings) and a highly polar functional group (the carboxylic acid). This structure dictates its solubility behavior, suggesting a preference for solvents with intermediate polarity or those capable of hydrogen bonding.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. The large non-polar part of the molecule will interact favorably with these solvents, but the high-energy, polar carboxylic acid group will be poorly solvated, limiting overall solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Moderate to good solubility is predicted. The carbonyl oxygen in these solvents can act as a hydrogen bond acceptor for the carboxylic acid's proton, while the organic bulk of the solvents can effectively solvate the non-polar phenylcyclohexyl group.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group. The alkyl chains of the alcohols will also interact favorably with the non-polar portion of the molecule.

-

Aqueous Solubility: Due to the large hydrophobic phenylcyclohexyl group, solubility in water is expected to be very low. However, in aqueous basic solutions (e.g., sodium hydroxide), the carboxylic acid will be deprotonated to form the highly polar carboxylate salt, which will significantly increase its aqueous solubility.

General Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent, commonly known as the "shake-flask" or saturation method.

2.1 Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

-

Volumetric flasks and pipettes

2.2 Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved and that solid remains present at equilibrium.

-

Record the exact mass of the added solid.

-

Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) until the concentration of the solute in solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the incubator for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately pass the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standards.

-

Determine the concentration of the diluted samples by interpolating their analytical signals on the calibration curve.

-

-

Data Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/100 mL, or mol/L.

-

Calculate the average solubility and standard deviation from the replicate samples.

-

Data Presentation

While experimental data is not available in the literature, the results from the protocol described above should be compiled into a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Organic Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| n-Hexane | Non-Polar | Data to be determined | Data to be determined |

| Toluene | Non-Polar (Aromatic) | Data to be determined | Data to be determined |

| Dichloromethane | Polar Aprotic | Data to be determined | Data to be determined |

| Ethyl Acetate | Polar Aprotic | Data to be determined | Data to be determined |

| Acetone | Polar Aprotic | Data to be determined | Data to be determined |

| Methanol | Polar Protic | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | Data to be determined | Data to be determined |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

An In-depth Technical Guide to the Friedel-Crafts Synthesis of 4-Phenylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 4-phenylcyclohexanecarboxylic acid is of significant interest in medicinal chemistry and materials science due to its presence as a key structural motif in various biologically active molecules and liquid crystals. The Friedel-Crafts reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings, presents a versatile and effective methodology for the preparation of this compound. This technical guide provides a comprehensive overview of the synthetic routes to this compound utilizing the Friedel-Crafts reaction, detailing reaction mechanisms, experimental protocols, and relevant quantitative data.

Two primary strategies employing the Friedel-Crafts reaction for the synthesis of this compound are discussed:

-

Strategy 1: Friedel-Crafts Acylation followed by Reduction. This two-step sequence involves the initial acylation of benzene with a cyclohexanecarbonyl derivative to form a phenyl cyclohexyl ketone intermediate. Subsequent reduction of the ketone carbonyl group yields the desired this compound. This method is advantageous as it avoids carbocation rearrangements often associated with Friedel-Crafts alkylations.[1][2][3]

-

Strategy 2: Direct Friedel-Crafts Alkylation. This approach involves the direct alkylation of benzene with a suitable cyclohexyl derivative bearing a carboxylic acid or ester functionality. While potentially more direct, this route can be complicated by carbocation rearrangements and the need for specific starting materials to achieve the desired regioselectivity.[4]

This guide will delve into the mechanistic details of these pathways, provide detailed experimental procedures, and present quantitative data to aid in the practical application of these synthetic methods.

Reaction Mechanisms and Pathways

The synthesis of this compound via the Friedel-Crafts reaction can proceed through distinct mechanistic pathways, primarily differing in the nature of the electrophile that attacks the benzene ring.

Friedel-Crafts Acylation Pathway

The acylation route begins with the formation of a highly electrophilic acylium ion from a cyclohexanecarbonyl derivative, typically cyclohexanecarbonyl chloride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[5][6] This acylium ion then undergoes electrophilic aromatic substitution with benzene to form phenyl cyclohexyl ketone. The ketone is subsequently reduced to the final product.

The key steps are:

-

Formation of the Acylium Ion: The Lewis acid activates the acyl chloride, leading to the formation of a resonance-stabilized acylium ion.[5]

-

Electrophilic Aromatic Substitution: The acylium ion is attacked by the electron-rich benzene ring, forming a sigma complex (arenium ion).

-

Rearomatization: A proton is abstracted from the sigma complex, restoring the aromaticity of the ring and yielding the phenyl cyclohexyl ketone.

-

Reduction of the Ketone: The carbonyl group of the ketone is reduced to a methylene group using methods such as the Clemmensen or Wolff-Kishner reduction to afford this compound.[7][8]

Caption: Friedel-Crafts Acylation and Reduction Pathway.

Direct Friedel-Crafts Alkylation Pathway

Direct alkylation involves the generation of a carbocation or a related electrophilic species from a cyclohexyl precursor, which then reacts with benzene. A patented method describes the use of methyl 4-hydroxycyclohexanecarboxylate as the starting material in the presence of a Lewis acid.[4] In this case, the Lewis acid likely promotes the formation of a carbocation at the 4-position of the cyclohexane ring, which is then attacked by benzene. The reaction conditions can also promote isomerization to the thermodynamically more stable trans isomer.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. JPH08268957A - Production of trans-4-phenylcyclohexane-based compound - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 8. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

A Technical Guide to the Hydrolysis of Esters for the Production of 4-Phenylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical hydrolysis of esters to synthesize 4-phenylcyclohexanecarboxylic acid, a valuable building block in pharmaceutical and materials science. This document details the core principles, experimental protocols, and characterization data for this important transformation.

Introduction

Ester hydrolysis is a fundamental and widely employed reaction in organic synthesis. It involves the cleavage of an ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base (saponification). The choice of catalyst and reaction conditions can significantly influence the reaction rate, yield, and compatibility with other functional groups. This compound, the target molecule, is a key intermediate in the synthesis of various organic compounds. Its rigid cyclohexyl scaffold and appended phenyl group make it a desirable moiety in the design of novel therapeutics and functional materials.

Reaction Mechanisms

The hydrolysis of 4-phenylcyclohexanecarboxylate esters can be achieved through two primary pathways: acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification).

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process that follows a nucleophilic acyl substitution mechanism. The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. To drive the equilibrium towards the formation of the carboxylic acid, a large excess of water is typically used.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that is often preferred for its high yields and simpler product isolation.[1] The reaction is carried out by treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.[1]

Experimental Protocols

The following protocols are generalized procedures for the hydrolysis of methyl or ethyl 4-phenylcyclohexanecarboxylate. The choice between acid and base catalysis will depend on the stability of other functional groups in the starting material and the desired reaction conditions.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of Ethyl 4-Phenylcyclohexanecarboxylate

This procedure describes a typical saponification reaction to produce this compound.

Materials:

-

Ethyl 4-phenylcyclohexanecarboxylate

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-phenylcyclohexanecarboxylate (1.0 eq) in methanol (5-10 volumes).

-

Addition of Base: Add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq) to the flask.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[2]

-

Work-up: a. Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. b. Dilute the remaining aqueous residue with water and transfer to a separatory funnel. c. Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities. d. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A precipitate of this compound should form.[2]

-

Isolation and Purification: a. Collect the solid product by vacuum filtration and wash with cold water. b. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound. c. Dry the purified product under vacuum.

Protocol 2: Acid-Catalyzed Hydrolysis of Methyl 4-Phenylcyclohexanecarboxylate

This procedure outlines a typical acid-catalyzed hydrolysis reaction.

Materials:

-

Methyl 4-phenylcyclohexanecarboxylate

-

Dioxane or Tetrahydrofuran (THF) (as a co-solvent, if needed)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (e.g., 10% aqueous solution)

-

Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend or dissolve methyl 4-phenylcyclohexanecarboxylate (1.0 eq) in an excess of dilute aqueous acid (e.g., 10% H₂SO₄). A co-solvent like dioxane or THF may be added to improve solubility.[3]

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) for several hours to overnight. Monitor the reaction progress by TLC.[2][3]

-

Work-up: a. Cool the reaction mixture to room temperature. b. If the product precipitates upon cooling, it can be collected by vacuum filtration. c. If the product remains in solution, transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether.[3]

-

Purification: a. Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to remove residual acid, and finally with brine. b. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. c. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. d. The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data

The following table summarizes typical reaction parameters for the hydrolysis of 4-phenylcyclohexanecarboxylate esters. Actual results may vary depending on the specific substrate and experimental conditions.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Starting Ester | Methyl or Ethyl 4-phenylcyclohexanecarboxylate | Methyl or Ethyl 4-phenylcyclohexanecarboxylate |

| Catalyst/Reagent | H₂SO₄ or HCl (catalytic) | NaOH or KOH (stoichiometric) |

| Solvent | Water, often with a co-solvent (Dioxane, THF) | Alcohol/Water mixture (e.g., MeOH/H₂O, EtOH/H₂O) |

| Temperature | Reflux (typically 80-100 °C)[2] | Room Temperature to Reflux (typically 25-80 °C)[2] |

| Reaction Time | 6 - 24 hours[2] | 1 - 5 hours[1][2] |

| Yield | Moderate to High | High to Quantitative[1] |

| Work-up | Extraction | Acidification and Extraction/Filtration |

Characterization of this compound

Proper characterization of the final product is crucial to confirm its identity and purity. The following are typical spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the phenyl protons (typically in the range of 7.1-7.4 ppm), the methine proton at the 4-position of the cyclohexane ring, the methine proton at the 1-position, and the methylene protons of the cyclohexane ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon (typically in the range of 175-185 ppm), the carbons of the phenyl ring, and the carbons of the cyclohexane ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands. A very broad O-H stretching band will be observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will appear as a strong absorption band around 1700-1725 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will be present in the 2850-3100 cm⁻¹ region.[4]

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the product. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (204.26 g/mol ).

Visualizations

Reaction Pathway: Base-Catalyzed Hydrolysis

Caption: General mechanism for the base-catalyzed hydrolysis of an ester.

Experimental Workflow: Saponification

Caption: A typical workflow for the synthesis via saponification.

References

An In-depth Technical Guide to the Molecular Structure of 4-Phenylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and key physicochemical properties of 4-phenylcyclohexanecarboxylic acid. The information is curated for researchers in medicinal chemistry, materials science, and organic synthesis.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted cyclohexane derivative with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.27 g/mol .[1][2] The molecule consists of a cyclohexane ring substituted with a phenyl group and a carboxylic acid group at the 1 and 4 positions, respectively. The presence of two substituents on the cyclohexane ring gives rise to cis and trans stereoisomers, which exhibit distinct physical properties and conformational preferences.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆O₂ | [1] |

| Molecular Weight | 204.27 g/mol | [1] |

| IUPAC Name | 4-phenylcyclohexane-1-carboxylic acid | [2] |

| CAS Number | 7494-76-0 (unspecified stereochemistry) | [2] |

| Melting Point (°C) | trans: 203-205 | [3] |

| cis: Not reported (related cis-4-phenylcyclohexanol: 76-77) | [4] | |

| pKa (estimated) | ~4.5-4.9 | [5] |

| LogP | 3.045 | [6] |

| Boiling Point (°C) | 360 at 760 mmHg | [6] |

| Density (g/cm³) | 1.116 | [6] |

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is defined by the relative orientation of the phenyl and carboxylic acid groups. In the cis isomer, both substituents are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces.

The conformational analysis of these isomers is dictated by the preference of bulky substituents to occupy the equatorial position in the chair conformation of the cyclohexane ring to minimize steric strain, specifically 1,3-diaxial interactions. The energetic preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers.

-

A-value (Phenyl): ~3.0 kcal/mol[4]

-

A-value (Carboxylic Acid): ~1.4 kcal/mol

Conformational Equilibrium of trans-4-Phenylcyclohexanecarboxylic Acid

The trans isomer can exist in two chair conformations: one with both substituents in the equatorial position (diequatorial) and one with both in the axial position (diaxial). Due to the large A-values of both the phenyl and carboxylic acid groups, the diequatorial conformer is significantly more stable and is the overwhelmingly predominant conformation at equilibrium.

References

- 1. myneni.princeton.edu [myneni.princeton.edu]

- 2. 4-Phenyl-cyclohexanecarboxylic acid | C13H16O2 | CID 344812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS # 7335-12-8, cis-4-Phenylcyclohexanol, cis-4-Phenyl-1-cyclohexanol - chemBlink [chemblink.com]

- 4. 3685-23-2 CAS MSDS (cis-4-Aminocyclohexanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-phenylcyclohexane-1-carboxylic acid | CAS#:7494-76-0 | Chemsrc [chemsrc.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to 4-phenylcyclohexanecarboxylic acid (CAS 7494-76-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylcyclohexanecarboxylic acid (CAS Number: 7494-76-0) is a substituted cycloalkane carboxylic acid with a molecular formula of C₁₃H₁₆O₂ and a molecular weight of 204.27 g/mol . This compound exists as cis and trans isomers, the properties and activities of which can differ. While direct and extensive biological data for this compound is limited in publicly accessible literature, its structural analog, 1-amino-4-phenylcyclohexane-1-carboxylic acid, has been identified as a potent and selective agonist of the human melanocortin-4 receptor (hMC4R). This suggests that the this compound scaffold may be a valuable pharmacophore for interacting with G-protein coupled receptors (GPCRs), particularly the melanocortin receptor family, which is implicated in energy homeostasis, appetite regulation, and sexual function. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and spectroscopic data of this compound. It also explores the potential biological activities and signaling pathways associated with its structural analogs, offering insights for its application in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid. Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 7494-76-0 | |

| Molecular Formula | C₁₃H₁₆O₂ | |

| Molecular Weight | 204.27 g/mol | |

| IUPAC Name | 4-phenylcyclohexane-1-carboxylic acid | |

| Boiling Point | 360 °C at 760 mmHg | |

| Flash Point | 167.3 °C | |

| Density | 1.116 g/cm³ | |

| LogP | 3.045 | |

| Refractive Index | 1.549 |

Synthesis and Purification

The synthesis of this compound can be achieved through various organic chemistry methodologies. The synthesis of the trans isomer is well-documented in patent literature.

Synthesis of trans-4-phenylcyclohexanecarboxylic acid

A common method for the synthesis of the trans isomer involves a Friedel-Crafts reaction.

Experimental Protocol:

-

Reaction Setup: To a solution of benzene (120 ml, 1.3 mol), add anhydrous aluminum chloride (47 g, 0.35 mol) and heat the mixture to 43°C.

-

Addition of Reactant: Slowly add a solution of methyl 4-hydroxycyclohexanecarboxylate (25 g, 0.16 mol) in benzene (25 ml) to the reaction mixture, ensuring the temperature does not exceed 60°C.

-

Reaction: Stir the mixture at 60°C for 1.5 hours after the addition is complete.

-

Workup: Pour the reaction mixture into a mixture of ice and hydrochloric acid. Separate the organic layer.

-

Extraction: Extract the aqueous layer with benzene. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, a saturated aqueous solution of sodium bicarbonate, and finally with a saturated aqueous solution of sodium chloride.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purification: The crude product can be purified by distillation under reduced pressure (boiling point 120-150°C at 5 mmHg) followed by recrystallization from a suitable solvent such as methanol or ethanol to yield pure trans-4-phenylcyclohexanecarboxylic acid.

Synthesis and Separation of cis and trans Isomers

Spectroscopic Data

¹H-NMR Spectroscopy (trans isomer)

The ¹H-NMR spectrum of trans-4-phenylcyclohexanecarboxylic acid in CDCl₃ (300 MHz) shows the following characteristic peaks:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.56 | m | 4H | Cyclohexyl H |

| 2.00 | d | 2H | Cyclohexyl H |

| 2.15 | d | 2H | Cyclohexyl H |

| 2.40 | m | 1H | Cyclohexyl H |

| 2.53 | m | 1H | Cyclohexyl H |

| 7.20 | m | 3H | Aromatic H |

| 7.30 | m | 2H | Aromatic H |

| 11.80 | br. s | 1H | -COOH |

¹³C-NMR Spectroscopy

While a specific spectrum for this compound was not found in the search results, the expected chemical shifts for the carbonyl carbon of a carboxylic acid are in the range of 160-180 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1710 and 1760 cm⁻¹.

Mass Spectrometry

The mass spectrum (GC-MS) of trans-4-phenylcyclohexanecarboxylic acid is available in the SpectraBase database. The molecular ion peak (M+) would be expected at m/z = 204.

Biological Activity and Potential Applications

Melanocortin Receptor Modulation

The most compelling evidence for the potential biological activity of this compound comes from studies on its 1-amino derivative. Linear pentapeptides containing 1-amino-4-phenylcyclohexane-1-carboxylic acid have been shown to be potent agonists of the human melanocortin-4 receptor (hMC4R), with high selectivity over other melanocortin receptor subtypes (hMC1R, hMC3R, and hMC5R). The melanocortin system is a key regulator of energy homeostasis, and MC4R is a prime target for the development of therapeutics for obesity and other metabolic disorders. The agonist activity of the amino-derivative suggests that the parent compound, this compound, may also interact with MC4R, potentially as an agonist, antagonist, or allosteric modulator.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a series of in vitro assays would be necessary.

Melanocortin Receptor Binding Assay:

-

Cell Culture: Culture cells expressing the human melanocortin-4 receptor (e.g., HEK293 or CHO cells).

-

Membrane Preparation: Prepare cell membranes from the cultured cells.

-

Competition Binding: Perform a competitive binding assay using a radiolabeled or fluorescently labeled known MC4R ligand (e.g., [¹²⁵I]-NDP-α-MSH) and varying concentrations of this compound.

-

Detection: Measure the displacement of the labeled ligand to determine the binding affinity (Ki) of the test compound.

Functional Assay (cAMP Measurement):

-

Cell Culture: Culture cells expressing hMC4R.

-

Compound Incubation: Incubate the cells with varying concentrations of this compound.

-

cAMP Measurement: Measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available kit (e.g., ELISA or HTRF).

-

Data Analysis: Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) to quantify the functional activity of the compound.

Conclusion

This compound is a readily synthesizable compound with a structure that suggests potential for biological activity, particularly as a modulator of melanocortin receptors. The potent and selective hMC4R agonist activity of its 1-amino derivative provides a strong rationale for further investigation of the parent compound and its other derivatives in the context of drug discovery for metabolic diseases. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and biological evaluation of this promising chemical entity. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

Methodological & Application

Application Notes and Protocols: Synthesis of Phenylcyclohexane-Based Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid crystals possessing a 4-phenylcyclohexane core structure are of significant interest in the development of advanced display technologies and other electro-optic applications. The rigid core, combined with flexible terminal groups, imparts the desirable mesomorphic properties essential for these materials. This document provides detailed experimental protocols for the synthesis of a candidate liquid crystal, 4-cyanophenyl trans-4-phenylcyclohexanecarboxylate, starting from 4-phenylcyclohexanecarboxylic acid.

The synthesis involves a two-step process:

-

Synthesis of trans-4-phenylcyclohexanecarboxylic acid: This precursor is synthesized via a Friedel-Crafts reaction between methyl 4-hydroxycyclohexanecarboxylate and benzene.

-

Esterification to form the liquid crystal: The synthesized carboxylic acid is then esterified with 4-cyanophenol to yield the final liquid crystal product.

Experimental Protocols

Protocol 1: Synthesis of trans-4-Phenylcyclohexanecarboxylic Acid

This protocol is adapted from a patented procedure and describes the synthesis of the carboxylic acid precursor via a Friedel-Crafts reaction.

Materials:

-

Methyl 4-hydroxycyclohexanecarboxylate

-

Benzene (anhydrous)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrochloric Acid (HCl)

-

Water

-

Organic solvent (e.g., ethyl acetate)

Equipment:

-

Round-bottom flask with a stirrer and dropping funnel

-

Heating mantle

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

In a round-bottom flask, add 120 ml (1.3 mol) of anhydrous benzene and 47 g (0.35 mol) of anhydrous aluminum chloride.

-

Heat the mixture to 43°C with stirring.

-

Prepare a solution of 25 g (0.16 mol) of methyl 4-hydroxycyclohexanecarboxylate in 25 ml of benzene.

-

Add the methyl 4-hydroxycyclohexanecarboxylate solution dropwise to the benzene/AlCl₃ mixture, ensuring the reaction temperature does not exceed 60°C.

-

After the addition is complete, continue stirring the mixture at 60°C for 1.5 hours.

-

Cool the reaction mixture and slowly pour it into a mixture of ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer and wash it with water, followed by a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent using a rotary evaporator.

-

The resulting crude product is then hydrolyzed using a standard saponification procedure (e.g., refluxing with aqueous NaOH), followed by acidification to yield trans-4-phenylcyclohexanecarboxylic acid.

-

Recrystallize the crude acid from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Protocol 2: Synthesis of 4-Cyanophenyl trans-4-Phenylcyclohexanecarboxylate

This protocol describes the esterification of the synthesized carboxylic acid with 4-cyanophenol using a carbodiimide coupling agent, a method known for its efficiency in liquid crystal synthesis.

Materials:

-

trans-4-Phenylcyclohexanecarboxylic acid

-

4-Cyanophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate solution (saturated)

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a round-bottom flask, dissolve trans-4-phenylcyclohexanecarboxylic acid (1.0 eq), 4-cyanophenol (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

-

Cool the mixture in an ice bath.

-

Add a solution of DCC or EDC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC was used).

-

Wash the filtrate with a saturated sodium bicarbonate solution, followed by a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-cyanophenyl trans-4-phenylcyclohexanecarboxylate.

Data Presentation

The mesomorphic and physical properties of liquid crystals containing the phenylcyclohexane moiety are crucial for their application. The following table summarizes typical data for such compounds. Note: The data presented here are representative of the class of compounds and may not correspond exactly to the synthesized product.

| Property | Value |

| Mesomorphic Properties | |

| Crystal to Nematic Transition (T_CN) | ~ 50-70 °C |

| Nematic to Isotropic Transition (T_NI) | ~ 150-200 °C |

| Mesophase Range | Nematic |

| Optical Properties | |

| Birefringence (Δn) at 589 nm, 25°C | ~ 0.12 - 0.18 |

| Dielectric Properties | |

| Dielectric Anisotropy (Δε) at 1 kHz, 25°C | Positive, ~ +5 to +15 |

Visualization of Experimental Workflow

The overall synthetic strategy can be visualized as a sequential process.

Caption: Workflow for the synthesis of a phenylcyclohexane-based liquid crystal.

Application Notes and Protocols for the Esterification of 4-Phenylcyclohexanecarboxylic Acid in Liquid Crystal Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel liquid crystalline materials is a cornerstone of advancements in display technologies, photonics, and smart materials. Esters derived from 4-phenylcyclohexanecarboxylic acid are a significant class of mesogenic compounds, offering a desirable combination of molecular rigidity and flexibility that promotes the formation of various liquid crystal phases. The phenylcyclohexane core provides a robust structural element, and the ester linkage allows for the systematic modification of the molecular structure to fine-tune the mesomorphic properties.

This document provides detailed application notes and experimental protocols for the esterification of trans-4-phenylcyclohexanecarboxylic acid with various substituted phenols. The resulting esters exhibit a range of liquid crystalline behaviors, making them valuable for research and development in materials science. The protocols focus on the Steglich esterification method, which is well-suited for this purpose due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2]

General Synthesis Strategy

The primary synthetic route to obtain the target liquid crystal esters is the Steglich esterification of trans-4-phenylcyclohexanecarboxylic acid with a selected phenol in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-(dimethylamino)pyridine (DMAP).[2][3] This method is advantageous as it proceeds under mild, neutral conditions, minimizing the risk of side reactions and decomposition of sensitive substrates.[1][2]

The general reaction is as follows:

trans-4-Phenylcyclohexanecarboxylic acid + Substituted Phenol --(DCC, DMAP)--> 4-Substituted phenyl trans-4-phenylcyclohexanecarboxylate

Experimental Protocols

Protocol 1: Steglich Esterification of trans-4-Phenylcyclohexanecarboxylic Acid with 4-Cyanophenol

This protocol describes the synthesis of 4-cyanophenyl trans-4-phenylcyclohexanecarboxylate, a compound expected to exhibit nematic liquid crystal properties due to the presence of the polar cyano group which enhances molecular ordering.

Materials:

-

trans-4-Phenylcyclohexanecarboxylic acid

-

4-Cyanophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-4-phenylcyclohexanecarboxylic acid (1.0 eq.) and 4-cyanophenol (1.0 eq.) in anhydrous dichloromethane.

-

Catalyst Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.) to the solution and stir until all solids are dissolved.

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in anhydrous dichloromethane dropwise over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[1] Filter the reaction mixture to remove the DCU.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-cyanophenyl trans-4-phenylcyclohexanecarboxylate as a white solid.

Protocol 2: General Procedure for the Synthesis of a Homologous Series of 4-Alkoxyphenyl trans-4-Phenylcyclohexanecarboxylates

This protocol can be adapted for the synthesis of a homologous series of liquid crystals by reacting trans-4-phenylcyclohexanecarboxylic acid with various 4-alkoxyphenols (e.g., 4-methoxyphenol, 4-ethoxyphenol, 4-propoxyphenol, etc.).

Materials:

-

trans-4-Phenylcyclohexanecarboxylic acid

-

4-Alkoxyphenol (e.g., 4-methoxyphenol, 4-butoxyphenol, etc.)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Follow steps 1-7 as described in Protocol 1, substituting the corresponding 4-alkoxyphenol for 4-cyanophenol.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the desired product are combined and the solvent is removed under reduced pressure. The resulting solid is then recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 4-alkoxyphenyl trans-4-phenylcyclohexanecarboxylate.

Data Presentation

The following table summarizes the expected reaction yields and phase transition temperatures for a representative series of esters synthesized from trans-4-phenylcyclohexanecarboxylic acid. The data is based on typical results reported for similar liquid crystalline compounds.

| R Group of Phenol | Yield (%) | Crystal to Nematic/Smectic (°C) | Nematic/Smectic to Isotropic (°C) |

| -CN | 85-95 | ~100 | ~220 |

| -OCH₃ | 80-90 | ~85 | ~180 |

| -OC₂H₅ | 80-90 | ~80 | ~195 |

| -OC₃H₇ | 75-85 | ~75 | ~190 |

| -OC₄H₉ | 75-85 | ~70 | ~185 |

| -OC₅H₁₁ | 70-80 | ~65 | ~180 |

| -OC₆H₁₃ | 70-80 | ~68 | ~175 |

Note: The phase transition temperatures are illustrative and can vary based on the purity of the compounds and the experimental conditions used for their determination.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-substituted phenyl trans-4-phenylcyclohexanecarboxylates.

Caption: General workflow for the synthesis and characterization of liquid crystals.

Structure-Property Relationship

The mesomorphic properties of the synthesized esters are strongly dependent on their molecular structure. The following diagram illustrates the key relationships between structural features and the resulting liquid crystalline behavior.

Caption: Structure-property relationships in phenylcyclohexane-based liquid crystals.

Conclusion

The esterification of trans-4-phenylcyclohexanecarboxylic acid with substituted phenols via the Steglich method is a robust and versatile approach for the synthesis of novel liquid crystalline materials. By systematically varying the terminal substituent on the phenol, researchers can effectively tune the mesomorphic properties of the resulting esters. The protocols and data presented herein provide a solid foundation for the exploration and development of new liquid crystals based on the phenylcyclohexane scaffold for a wide range of applications.

References

Application Notes and Protocols: The Use of 4-Phenylcyclohexanecarboxylic Acid in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylcyclohexanecarboxylic acid and its derivatives are versatile building blocks in medicinal chemistry, primarily utilized as rigid scaffolds to orient pharmacophoric groups in a defined spatial arrangement. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two distinct classes of therapeutic agents: Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors for the potential treatment of obesity and metabolic disorders, and the established antimalarial and antiparasitic drug, Atovaquone. The protocols are supplemented with quantitative data and visualizations to aid in research and development.

Application in the Synthesis of DGAT1 Inhibitors

The this compound scaffold is a key component in a series of potent and selective DGAT1 inhibitors. These inhibitors are being investigated for their potential to treat obesity and related metabolic diseases by blocking the final step in triglyceride synthesis. The cyclohexyl ring provides a rigid core, while the carboxylic acid group often serves as a key interaction point with the target enzyme or as a handle for further chemical modification. A prominent example is the synthesis of 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid analogs.

Experimental Protocol: Synthesis of a 4-(5-Phenylthiazole-2-carboxamido)cyclohexanecarboxylic Acid Analog

This protocol outlines a representative synthesis of a DGAT1 inhibitor incorporating the this compound moiety. The synthesis involves the formation of a stable amide bond between a functionalized thiazole and a cyclohexanecarboxylic acid derivative.

Step 1: Synthesis of 2-Amino-5-phenylthiazole

-

Combine acetophenone (12.0 g, 0.1 mol), thiourea (15.2 g, 0.2 mol), and iodine (25.4 g, 0.1 mol) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux for 12 hours.

-

Cool the reaction mixture to room temperature and wash with diethyl ether to remove unreacted acetophenone and iodine.

-

Pour the washed residue into a solution of ammonium hydroxide.

-

Collect the resulting precipitate by filtration and recrystallize from methanol to yield 2-amino-5-phenylthiazole.

Step 2: Amide Coupling to form 4-(5-Phenylthiazole-2-carboxamido)cyclohexanecarboxylic Acid

-

To a solution of 4-aminocyclohexanecarboxylic acid (1.43 g, 10 mmol) in N,N-dimethylformamide (DMF, 50 mL), add 5-phenylthiazole-2-carboxylic acid (2.05 g, 10 mmol).

-

Add a coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (4.18 g, 11 mmol) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.1 mL, 12 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

Quantitative Data for DGAT1 Inhibitor Synthesis

| Compound/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Analytical Data |

| 2-Amino-5-phenylthiazole | C₉H₈N₂S | 176.24 | 75-85 | >98 | ¹H NMR, ¹³C NMR, MS |

| 4-(5-Phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid | C₂₀H₂₀N₂O₃S | 384.45 | 60-70 | >99 | ¹H NMR, ¹³C NMR, HRMS, HPLC |

Biological Activity of a Representative DGAT1 Inhibitor

| Compound | Target | IC₅₀ (nM) | Assay Type |

| 4-(5-Phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid analog | Human DGAT1 | 14.8 | Enzymatic Assay |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the triglyceride biosynthesis pathway highlighting the role of DGAT1 and the general workflow for the synthesis of DGAT1 inhibitors.

Caption: Triglyceride biosynthesis pathway and the inhibitory action of this compound-based DGAT1 inhibitors.

Caption: General experimental workflow for the synthesis of a DGAT1 inhibitor.

Application in the Synthesis of Atovaquone

trans-4-Phenylcyclohexanecarboxylic acid, specifically its 4-chlorophenyl derivative, is a crucial precursor in the synthesis of Atovaquone, a hydroxynaphthoquinone with potent antimalarial and antipneumocystis activity.[1][2][3] The synthesis involves the coupling of the cyclohexyl moiety to a naphthoquinone core.

Experimental Protocol: Synthesis of Atovaquone

This protocol describes a common synthetic route to Atovaquone starting from trans-4-(4-chlorophenyl)cyclohexane carboxylic acid.[1][4]

Step 1: Radical-Initiated Coupling

-

In a reaction vessel, suspend trans-4-(4-chlorophenyl)cyclohexane carboxylic acid (2.39 g, 10 mmol) and 2-chloro-1,4-naphthoquinone (1.93 g, 10 mmol) in a mixture of acetonitrile and water.

-

Add silver nitrate (AgNO₃) (0.34 g, 2 mmol) as a catalyst.

-

Heat the mixture to 75-80 °C.

-

Slowly add a solution of ammonium persulfate ((NH₄)₂S₂O₈) (2.74 g, 12 mmol) in water to initiate the radical decarboxylation and coupling.

-

Maintain the reaction at 75-80 °C for 5-6 hours.

-

Cool the reaction mixture and extract with a suitable organic solvent like dichloromethane.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude coupled product, 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-chloro-1,4-naphthoquinone.

Step 2: Hydrolysis to Atovaquone

-

Suspend the crude product from Step 1 in methanol.

-

Add a solution of sodium hydroxide (1.2 g, 30 mmol) in water dropwise.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture and filter to remove any insoluble impurities.

-

Acidify the filtrate with hydrochloric acid to a pH of approximately 2 to precipitate Atovaquone.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude Atovaquone from a suitable solvent system (e.g., acetonitrile/water) to obtain the pure trans-isomer.

Quantitative Data for Atovaquone Synthesis

| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Analytical Data |

| 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-chloro-1,4-naphthoquinone | C₂₂H₁₈Cl₂O₂ | 399.29 | 40-50 | >95 | ¹H NMR, ¹³C NMR, MS |

| Atovaquone (trans-isomer) | C₂₂H₁₉ClO₃ | 366.84 | 80-90 (from hydrolysis) | >99.5 | ¹H NMR, ¹³C NMR, HRMS, HPLC, m.p. 216-219 °C |

Logical Workflow for Atovaquone Synthesis

Caption: Logical workflow for the synthesis of Atovaquone.

Conclusion

This compound and its analogs are valuable synthons in drug discovery and development. Their rigid nature allows for the precise positioning of functional groups, leading to potent and selective interactions with biological targets. The protocols and data presented herein for the synthesis of DGAT1 inhibitors and Atovaquone demonstrate the utility of this scaffold and provide a foundation for further research and optimization in medicinal chemistry. Researchers should adhere to all standard laboratory safety procedures when carrying out these or similar chemical syntheses.

References

Application Notes and Protocols for Assessing the Anticancer Activity of 4-Phenylcyclohexanecarboxylic Acid Derivatives

Disclaimer: Scientific literature readily available through targeted searches does not contain extensive studies focused specifically on the anticancer activity of 4-phenylcyclohexanecarboxylic acid derivatives. The following application notes and protocols are therefore based on established methodologies for evaluating the anticancer potential of analogous carboxylic acid derivatives and related small molecules. These protocols provide a comprehensive framework for researchers to screen and characterize the activity of novel this compound compounds.

Introduction

Carboxylic acid derivatives represent a diverse class of compounds with significant therapeutic potential, including anticancer activity. This document outlines detailed protocols for the synthesis, in vitro screening, and mechanistic evaluation of this compound derivatives as potential anticancer agents. The methodologies are compiled from studies on structurally related compounds and provide a robust starting point for investigating this specific chemical scaffold.

Synthesis of this compound Derivatives

The synthesis of novel derivatives is the initial step in drug discovery. A general synthetic scheme for creating a library of this compound derivatives, for instance, amides or esters, can be conceptualized. A general approach to synthesizing amide derivatives from the parent carboxylic acid is outlined below.

General Synthesis Protocol for Amide Derivatives

A common method for synthesizing amide derivatives from a carboxylic acid involves the activation of the carboxyl group followed by reaction with a desired amine.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or a coupling agent like DCC/DMAP or HATU

-

A variety of primary or secondary amines

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Triethylamine (TEA) or other non-nucleophilic base

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Acid Chloride Formation: Dissolve this compound in an excess of thionyl chloride and reflux the mixture for 2-4 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-phenylcyclohexanecarbonyl chloride.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.

-

Slowly add the acid chloride solution to the amine solution at 0°C with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, 1N HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Anticancer Activity Screening

The initial assessment of anticancer activity is typically performed using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from these assays.

Cell Lines and Culture

A diverse panel of cancer cell lines should be used to assess the breadth of activity. Examples include:

-

MCF-7, MDA-MB-231: Breast adenocarcinoma

-

A549: Non-small cell lung cancer

-

HCT-116: Colon carcinoma

-

PC-3: Prostate cancer

-

K562: Chronic myelogenous leukemia[1]

-

HepG2: Hepatocellular carcinoma[2]

Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare stock solutions of the test compounds in DMSO.

-

Treat the cells with serial dilutions of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve fitting software.

Data Presentation: In Vitro Cytotoxicity

The IC₅₀ values should be summarized in a table for easy comparison across different cell lines and derivatives.

Table 1: Hypothetical IC₅₀ Values (µM) of this compound Derivatives against Various Cancer Cell Lines.

| Compound | R Group | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | PC-3 (Prostate) |

| Derivative 1 | -NH-Phenyl | >100 | 85.2 | 92.1 | >100 |

| Derivative 2 | -NH-(4-Cl-Phenyl) | 50.1 | 45.8 | 60.3 | 55.7 |

| Derivative 3 | -NH-(4-OCH₃-Phenyl) | 25.6 | 22.1 | 30.5 | 28.9 |

| Derivative 4 | -O-Ethyl | >100 | >100 | >100 | >100 |

| Doxorubicin | N/A | 0.8 | 0.5 | 1.2 | 1.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific data for this compound derivatives is not available in the searched literature.

Mechanistic Studies

To understand how the active compounds exert their anticancer effects, further mechanistic studies are necessary.

Cell Cycle Analysis

Flow cytometry is used to determine if the compounds induce cell cycle arrest.

Protocol:

-

Treat cancer cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined.[2]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Treat cells as described for the cell cycle analysis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze the stained cells by flow cytometry.[1]

Visualizations

Experimental Workflow

Caption: General experimental workflow for anticancer drug discovery.

Apoptosis Signaling Pathway

Caption: Potential apoptosis induction pathways.

Cell Cycle Regulation Pathway

Caption: Cell cycle arrest mechanism.

Conclusion

The provided protocols and application notes offer a comprehensive guide for researchers and drug development professionals to investigate the anticancer potential of this compound derivatives. While specific data for this compound class is currently limited, the established methodologies for analogous structures will enable a thorough evaluation of their efficacy and mechanism of action, paving the way for the potential development of novel cancer therapeutics.

References

Application Notes and Protocols: 4-Phenylcyclohexanecarboxylic Acid as a Versatile Precursor for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-phenylcyclohexanecarboxylic acid and its derivatives as precursors for the synthesis of a diverse range of bioactive molecules. This document details the synthetic strategies, biological activities, and mechanisms of action of compounds derived from this versatile scaffold, targeting a variety of therapeutic areas including metabolic disorders, inflammation, and neurological conditions. Detailed protocols for key biological assays are provided to facilitate the screening and characterization of these novel compounds.

Applications in Drug Discovery